molecular formula C9H9ClN4O2S B2873155 1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine CAS No. 1707586-45-5

1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2873155
CAS No.: 1707586-45-5
M. Wt: 272.71
InChI Key: MSRQBLCPFQAUBR-UHFFFAOYSA-N
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Description

1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine is a chemical compound offered for research and development purposes. This molecule is of significant interest in medicinal chemistry and drug discovery due to its hybrid structure, which incorporates multiple pharmacologically relevant motifs. The core of the molecule features a 1H-pyrazol-5-amine scaffold, a privileged structure in drug design known for its prevalence in biologically active compounds . This scaffold is further functionalized with a 3-methyl group and a key (2-chloropyridin-3-yl)sulfonyl substituent. The sulfonyl group often serves as a linker or a moiety that can influence a compound's physicochemical properties and binding affinity, while the chloropyridine unit is a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, making this compound a valuable chemical synthon . As a building block, it can be utilized in the synthesis of more complex molecules for screening against various biological targets. Researchers can leverage this compound in the development of potential enzyme inhibitors, receptor modulators, and other small-molecule probes. The presence of both sulfonamide and amine functional groups provides sites for hydrogen bonding, which can be critical for target engagement. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary safety assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloropyridin-3-yl)sulfonyl-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2S/c1-6-5-8(11)14(13-6)17(15,16)7-3-2-4-12-9(7)10/h2-5H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRQBLCPFQAUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)S(=O)(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloropyridine-3-Sulfonyl Chloride Intermediate

The foundational step involves preparing 2-chloropyridine-3-sulfonyl chloride (CAS 6684-06-6), a critical precursor.

Reaction Mechanism :
Chlorosulfonic acid reacts with 2-chloropyridine via electrophilic aromatic substitution, where the sulfonyl group attaches at the pyridine ring’s C-3 position. The reaction proceeds as:
$$ \text{C}5\text{H}4\text{ClN} + \text{ClSO}3\text{H} \rightarrow \text{C}5\text{H}3\text{Cl}2\text{NO}2\text{S} + \text{H}2\text{O} $$ .

Optimized Conditions :

  • Temperature : 0–5°C to minimize side reactions (e.g., over-sulfonation).
  • Solvent : Dichloromethane (DCM) enhances solubility and reaction homogeneity.
  • Quenching : Ice-water neutralization precipitates intermediates, yielding 75–80% purity before purification.

Purification :
Recrystallization in hexane at −20°C elevates purity to ≥95%.

Parameter Optimal Value Yield (%) Purity (%)
Sulfonation Temperature 0–5°C 75–80 90–95
Recrystallization Hexane, −20°C 85–90 ≥95

Coupling with 3-Methyl-1H-Pyrazol-5-Amine

The sulfonyl chloride intermediate undergoes nucleophilic substitution with 3-methyl-1H-pyrazol-5-amine to form the target compound.

Reaction Protocol :

  • Base Addition : Triethylamine (2.2 eq) absorbs HCl, shifting equilibrium toward product formation.
  • Solvent : Tetrahydrofuran (THF) facilitates amine reactivity at 25°C.
  • Stoichiometry : 1:1 molar ratio of sulfonyl chloride to pyrazole amine ensures minimal byproducts.

Yield Optimization :

  • Reaction Time : 12 hours achieves >90% conversion.
  • Workup : Aqueous extraction removes unreacted amine, followed by column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Industrial-Scale Production Strategies

Large-Scale Sulfonation Reactor Design

Industrial synthesis prioritizes cost-efficiency and safety:

  • Reactor Type : Continuous-flow reactors minimize thermal degradation.
  • Temperature Control : Jacketed reactors maintain 0–5°C during sulfonation.
  • Inert Atmosphere : Nitrogen purging prevents oxidation of intermediates.

Economic Considerations :

  • Raw Material Cost : Chlorosulfonic acid accounts for 60% of material expenses.
  • Waste Management : Neutralization of acidic byproducts with Ca(OH)₂ generates disposable gypsum.

Catalytic Innovations

Recent advances employ Lewis acid catalysts (e.g., ZnCl₂) to accelerate sulfonation:

  • Catalyst Loading : 5 mol% ZnCl₂ reduces reaction time by 40% without compromising yield.
  • Recyclability : Heterogeneous catalysts (e.g., silica-supported HfCl₄) enable five reuse cycles with <5% activity loss.

Reaction Optimization via Computational Chemistry

Density Functional Theory (DFT) Insights

DFT simulations (B3LYP/6-31G*) reveal:

  • Transition State Energy : Steric hindrance at the pyridine C-2 position raises activation energy by 8 kcal/mol, slowing sulfonation.
  • Solvent Effects : Acetonitrile lowers the energy barrier by 15% compared to DCM due to higher dielectric constant.

Computational Recommendations :

  • Substituent Effects : Electron-withdrawing groups at pyridine C-4 reduce electrophilicity, requiring higher temperatures (e.g., 10°C).

Analytical Characterization of the Final Product

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 2.1 ppm (CH₃, pyrazole) and δ 8.3 ppm (pyridine H-6).
  • FT-IR : Peaks at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.

Purity Assessment

HPLC Conditions :

  • Column : C18, 5 µm, 250 × 4.6 mm
  • Mobile Phase : 60:40 acetonitrile/water (0.1% TFA)
  • Retention Time : 8.2 minutes

Chemical Reactions Analysis

Types of Reactions

1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/functional distinctions:

Compound Name Substituent at Pyrazole-1 Position Molecular Formula Molecular Weight Key Features References
1-[(2-Chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine 2-Chloropyridin-3-ylsulfonyl C₉H₈ClN₅O₂S 301.71 g/mol High polarity, sulfonyl linker, halogenated pyridine
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Chlorophenyl C₁₀H₁₀ClN₃ 207.66 g/mol Aromatic substituent, no sulfonyl group, lower polarity
1-(4-Methoxybenzyl)-3-methyl-1H-pyrazol-5-amine 4-Methoxybenzyl C₁₂H₁₅N₃O 217.27 g/mol Methoxy group enhances electron density, benzyl linker
1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine 3-Chlorothiophen-2-ylmethyl C₉H₁₀ClN₃S 227.71 g/mol Thiophene heterocycle, sulfur atom introduces π-conjugation variability
1-(3-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine 3-Chlorophenyl C₁₀H₁₀ClN₃ 207.66 g/mol Direct aryl linkage, no sulfonyl group, simpler synthesis

Structural and Electronic Differences

  • Sulfonyl vs. This impacts solubility and bioavailability .
  • Heterocyclic Substituents : The 2-chloropyridine group offers distinct π-π stacking and halogen bonding capabilities versus thiophene (e.g., 1-[(3-chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine), which may influence interactions in biological targets .
  • Regioselectivity in Synthesis : Sulfonyl derivatives like the main compound are synthesized regioselectively via reactions of 3-methyl-1H-pyrazol-5-amine with sulfonyl chlorides, yielding endo-substitution products (76–84% yields) . In contrast, benzyl or aryl analogs often use aldehyde condensations or direct coupling .

Pharmacological and Physicochemical Properties

  • Solubility: The sulfonyl group in the main compound likely enhances aqueous solubility compared to non-sulfonated analogs (e.g., 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine). However, hydrochloride salts of related compounds (e.g., 1-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine hydrochloride) show improved solubility due to ionic character .

Biological Activity

1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.

Chemical Structure

The chemical structure of this compound can be denoted as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H10ClN3O2S
  • Molecular Weight : 257.72 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor agent, anti-inflammatory drug, and its antibacterial properties.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Example AMCF-7 (Breast Cancer)5.0Inhibition of BRAF(V600E)
Example BA549 (Lung Cancer)10.0EGFR inhibition

The above data suggests that similar compounds can effectively target cancer cell lines through various mechanisms, including receptor tyrosine kinase inhibition and apoptosis induction .

Anti-inflammatory Activity

In addition to its antitumor effects, the compound has shown promise in anti-inflammatory applications. Pyrazole derivatives have been reported to reduce the production of pro-inflammatory cytokines and inhibit cyclooxygenase enzymes:

StudyCompound TestedInflammatory ModelResult
Study A1-(4-chlorophenyl)-3-methylpyrazoleCarrageenan-induced paw edema in ratsSignificant reduction in edema
Study B5-amino-pyrazole derivativesLPS-stimulated macrophagesDecreased TNF-alpha production

These findings indicate that the compound may modulate inflammatory responses effectively, making it a candidate for further development in treating inflammatory diseases .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives is another area of interest. Studies have demonstrated that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria:

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Example CStaphylococcus aureus32 µg/mL
Example DEscherichia coli64 µg/mL

This antibacterial activity suggests that the compound could be useful in developing new antibiotics or adjunct therapies for bacterial infections .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of pyrazole derivatives:

  • Case Study on Anticancer Activity : A study evaluated a series of pyrazole derivatives against different cancer cell lines. The results indicated that modifications to the pyrazole ring significantly enhanced cytotoxicity, particularly against breast and lung cancer cells.
  • Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory properties of pyrazole compounds, demonstrating their ability to inhibit key enzymes involved in inflammation pathways, leading to reduced swelling and pain in experimental models.
  • Antibacterial Efficacy Assessment : A comprehensive evaluation of various pyrazole derivatives against common bacterial pathogens showed promising results, with several compounds exhibiting MIC values comparable to existing antibiotics.

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